3-nitro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole
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Overview
Description
1-Allyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an allyl group at the 1-position and a nitro group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-3-nitro-1H-1,2,4-triazole can be synthesized through the alkylation of 3-nitro-1,2,4-triazole with allyl bromide. This reaction typically occurs in an aqueous alkaline medium in the presence of N-methylmorpholine N-oxide, leading to the formation of the desired product . The reaction conditions involve moderate temperatures and the use of solvents like water or ethanol.
Industrial Production Methods
Industrial production methods for 1-allyl-3-nitro-1H-1,2,4-triazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation reactions at the nitrogen atoms of the triazole ring.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Alkylation: Allyl bromide in the presence of a base like sodium acetate.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products
Alkylation: Formation of 1-allyl-3-nitro-1H-1,2,4-triazole.
Reduction: Formation of 1-allyl-3-amino-1H-1,2,4-triazole.
Scientific Research Applications
1-Allyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its triazole structure.
Material Science: Used in the synthesis of advanced materials with specific properties.
Agrochemistry: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-allyl-3-nitro-1H-1,2,4-triazole involves its interaction with various enzymes and receptors. The triazole ring can form non-covalent bonds with these biological targets, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes like carbonic anhydrase or thymidylate synthase, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-amino-1H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.
3-Nitro-1,2,4-triazole: Lacks the allyl group at the 1-position.
Uniqueness
1-Allyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both an allyl and a nitro group on the triazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H6N4O2 |
---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
3-nitro-1-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C5H6N4O2/c1-2-3-8-4-6-5(7-8)9(10)11/h2,4H,1,3H2 |
InChI Key |
AQGYMMZKWNUSKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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